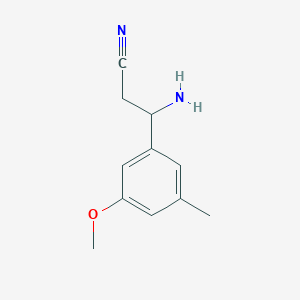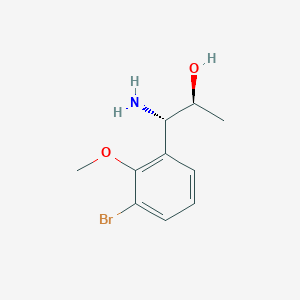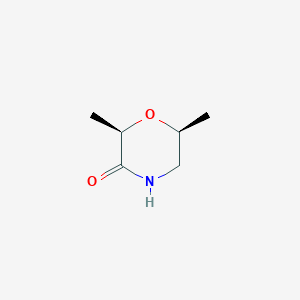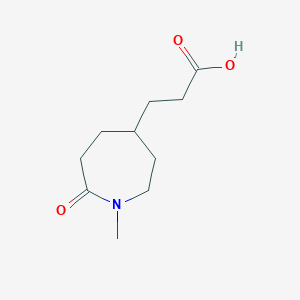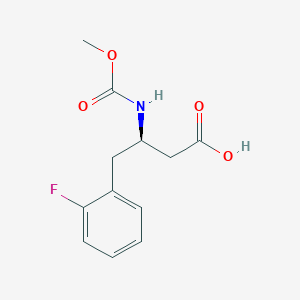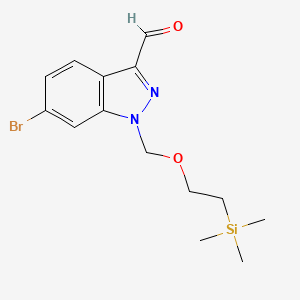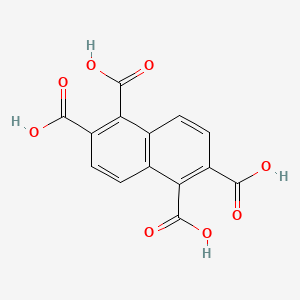
3,4,7,8-Naphthalene-tetracarboxylic
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Naphthalene-1,2,5,6-tetracarboxylic acid is an organic compound derived from naphthalene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of four carboxylic acid groups attached to the naphthalene ring system. It is a highly conjugated molecule, which makes it an interesting subject for various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Naphthalene-1,2,5,6-tetracarboxylic acid can be synthesized through the oxidation of naphthalene derivatives. One common method involves the oxidation of pyrene using chromic acid and chlorine. The resulting tetrachloride is hydrolyzed to form enols, which tautomerize to the bis-dione. This intermediate is further oxidized to yield naphthalene-1,2,5,6-tetracarboxylic acid .
Industrial Production Methods
In industrial settings, the production of naphthalene-1,2,5,6-tetracarboxylic acid often involves large-scale oxidation processes. These processes utilize strong oxidizing agents and controlled reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques are common in industrial production to achieve efficient and cost-effective synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Naphthalene-1,2,5,6-tetracarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the naphthalene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Chromic acid, chlorine, and other strong oxidizers are commonly used.
Reducing Agents: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typical reducing agents.
Substitution Reagents: Halogens, nitrating agents, and sulfonating agents are used for substitution reactions.
Major Products
The major products formed from these reactions include various naphthalene derivatives with different functional groups, such as alcohols, halides, and nitro compounds. These products have diverse applications in organic synthesis and material science.
Applications De Recherche Scientifique
Naphthalene-1,2,5,6-tetracarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or drug precursor.
Mécanisme D'action
The mechanism of action of naphthalene-1,2,5,6-tetracarboxylic acid involves its interaction with various molecular targets and pathways. The compound’s highly conjugated structure allows it to participate in electron transfer reactions, making it an effective electron acceptor in organic electronic devices. Additionally, its carboxylic acid groups can form hydrogen bonds and coordinate with metal ions, influencing its reactivity and interactions with other molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Naphthalene-1,4,5,8-tetracarboxylic acid
- Perylene-3,4,9,10-tetracarboxylic acid
- Pyromellitic dianhydride
Uniqueness
Naphthalene-1,2,5,6-tetracarboxylic acid is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in the synthesis of specialized organic materials and in applications requiring precise molecular interactions .
Propriétés
Formule moléculaire |
C14H8O8 |
|---|---|
Poids moléculaire |
304.21 g/mol |
Nom IUPAC |
naphthalene-1,2,5,6-tetracarboxylic acid |
InChI |
InChI=1S/C14H8O8/c15-11(16)7-3-1-5-6(10(7)14(21)22)2-4-8(12(17)18)9(5)13(19)20/h1-4H,(H,15,16)(H,17,18)(H,19,20)(H,21,22) |
Clé InChI |
OBKARQMATMRWQZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C2=C1C(=C(C=C2)C(=O)O)C(=O)O)C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-B]pyridin-2-YL)methanol](/img/structure/B13031673.png)

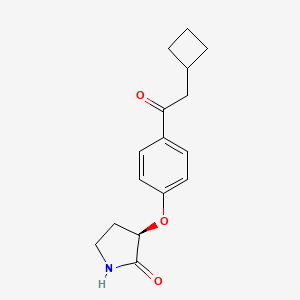
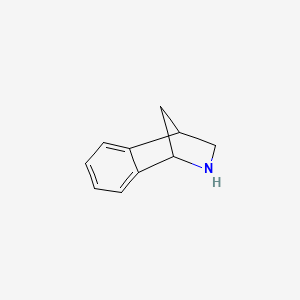
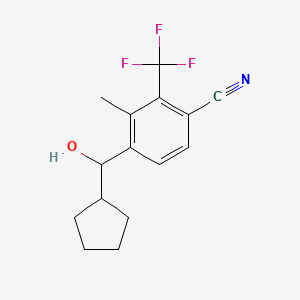
![Methyl7-hydroxy-3-methylthieno[2,3-c]pyridine-4-carboxylate](/img/structure/B13031692.png)
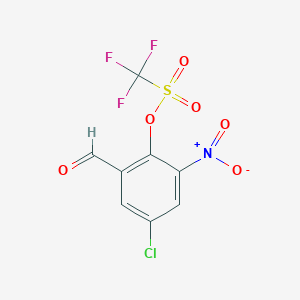
![6-(chloromethyl)-1-methyl-1H-pyrrolo[2,3-b]pyridinehydrochloride](/img/structure/B13031706.png)
